(Sar1,Gly8)-Angiotensin II

Description

Overview of the Renin-Angiotensin System (RAS) and its Peptide Components

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a critical hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. wikipedia.orgnih.govoup.com The classical pathway of the RAS involves a series of enzymatic reactions that produce the primary effector peptide, Angiotensin II (Ang II). oup.comnih.gov

The process begins with the secretion of the enzyme renin from the juxtaglomerular cells of the kidney in response to reduced renal blood flow. wikipedia.org Renin then cleaves angiotensinogen, a protein produced by the liver, to form the decapeptide Angiotensin I (Ang I). wikipedia.orgoup.com Ang I is subsequently converted to the octapeptide Angiotensin II by the angiotensin-converting enzyme (ACE), which is primarily found in the endothelial cells of the lungs and other tissues. wikipedia.orgnih.gov Ang II is a potent vasoconstrictor and also stimulates the release of aldosterone (B195564) from the adrenal cortex, which promotes sodium and water retention. wikipedia.orgscispace.com

Beyond the classical pathway, our understanding of the RAS has expanded to include local or tissue-based RAS (tRAS) in organs such as the heart, brain, and kidneys, which can act independently of the systemic system. wikipedia.orgnih.govoup.com Furthermore, additional bioactive peptides and enzymes have been identified, creating a more complex picture of the RAS with counter-regulatory or protective pathways. nih.gov

Key Peptide Components of the RAS:

| Peptide | Precursor | Key Converting Enzyme(s) | Primary Function |

| Angiotensin I (Ang I) | Angiotensinogen | Renin | Precursor to Angiotensin II |

| Angiotensin II (Ang II) | Angiotensin I | Angiotensin-Converting Enzyme (ACE), Chymase | Vasoconstriction, Aldosterone release, Cell growth |

| Angiotensin III | Angiotensin II | Aminopeptidase A | Aldosterone release, some vasopressor activity |

| Angiotensin IV | Angiotensin III | Aminopeptidase N | Cognitive function, vasodilation |

| Angiotensin (1-7) | Angiotensin I / Angiotensin II | Neprilysin, Prolyl endopeptidase / ACE2 | Vasodilation, Anti-proliferative effects |

Angiotensin II (Ang II) and its Receptor Subtypes: AT1 and AT2

Angiotensin II exerts its diverse physiological effects by binding to specific cell surface receptors. Two major subtypes of Ang II receptors have been identified and characterized: the Angiotensin II Type 1 (AT1) receptor and the Angiotensin II Type 2 (AT2) receptor. ahajournals.orgnih.govpnas.org Both are seven-transmembrane domain receptors, but they differ significantly in their signaling mechanisms and functional roles. ahajournals.org

The AT1 receptor is coupled to G proteins and is responsible for mediating most of the well-known effects of Ang II. ahajournals.orgnih.gov These include vasoconstriction, aldosterone secretion, sodium and water retention, and stimulation of cell growth and proliferation. nih.gov The AT1 receptor is widely distributed in tissues such as the cardiovascular system, kidneys, and brain. ahajournals.orgpnas.org

The AT2 receptor , on the other hand, is not typically coupled to G proteins and its functions are often antagonistic to those of the AT1 receptor. ahajournals.orgnih.gov The AT2 receptor is highly expressed during fetal development and its expression decreases in most adult tissues, though it can be found in the adrenal medulla, uterus, and brain. ahajournals.orgpnas.org Research suggests that the AT2 receptor is involved in processes such as vasodilation, anti-proliferation, and apoptosis. nih.gov

Historical Development and Significance of Angiotensin II Analogues in RAS Research

The quest to understand and therapeutically target the Renin-Angiotensin System has a rich history. Following the identification of Angiotensin II as the primary active component of the RAS, researchers sought to develop molecules that could modulate its effects. nih.gov Early efforts focused on creating peptide analogues of Ang II. These synthetic peptides, with specific amino acid substitutions, were instrumental in elucidating the structure-activity relationships of Ang II and in characterizing its receptors. wikipedia.org

One of the earliest and most significant Ang II analogues was Saralasin, an octapeptide with substitutions at positions 1, 5, and 8. wikipedia.org While Saralasin had limitations as a therapeutic agent due to its partial agonist activity and lack of oral bioavailability, it was a crucial research tool that helped to establish the potential of Ang II receptor antagonism for treating hypertension. wikipedia.org The insights gained from studying peptide analogues like Saralasin paved the way for the development of non-peptide Ang II receptor blockers (ARBs), such as losartan, which are now widely used in clinical practice. nih.govwikipedia.org

The development of these analogues was a prime example of rational drug design, where knowledge of the physiological system and the structure of the endogenous ligand guided the creation of new therapeutic agents. wikipedia.org

Introduction to (Sar1,Gly8)-Angiotensin II as a Key Ang II Analogue for Research

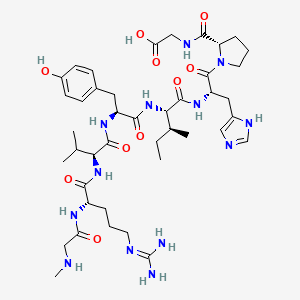

(Sar¹,Gly⁸)-Angiotensin II, also known as Sar-Gly-Angiotensin II, is a synthetic octapeptide analogue of Angiotensin II. nih.govpeptide.com It is characterized by the substitution of the natural aspartic acid at position 1 with sarcosine (B1681465) and the phenylalanine at position 8 with glycine. peptide.comabbexa.com These modifications confer unique properties to the molecule, making it a valuable tool in RAS research.

Initially, studies revealed that (Sar¹,Gly⁸)-Angiotensin II displayed anomalous characteristics. It was a potent antagonist of Ang II-induced responses in the brain but showed low affinity for Ang II binding sites in bovine brain tissue. nih.govresearchgate.net This paradox was later explained by the discovery of the AT1 and AT2 receptor subtypes. It was subsequently demonstrated that (Sar¹,Gly⁸)-Angiotensin II is a selective antagonist for the AT1 receptor subtype. nih.govresearchgate.net This selectivity has made it an important ligand for differentiating between the functions of the AT1 and AT2 receptors in various physiological and pathological processes. nih.gov

Table of Compounds

Properties

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N13O10/c1-6-24(4)35(40(64)52-30(18-26-19-46-22-49-26)41(65)55-16-8-10-31(55)38(62)48-21-33(58)59)54-37(61)29(17-25-11-13-27(56)14-12-25)51-39(63)34(23(2)3)53-36(60)28(50-32(57)20-45-5)9-7-15-47-42(43)44/h11-14,19,22-24,28-31,34-35,45,56H,6-10,15-18,20-21H2,1-5H3,(H,46,49)(H,48,62)(H,50,57)(H,51,63)(H,52,64)(H,53,60)(H,54,61)(H,58,59)(H4,43,44,47)/t24-,28-,29-,30-,31-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJXBSMDHPMIPQ-SRRHRALWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

912.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51887-62-8 | |

| Record name | Angiotensin II, sar(1)-ile(5)-gly(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051887628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Methodological Approaches for Investigating Sar1,gly8 Angiotensin Ii

Peptide Synthesis Methodologies for Angiotensin II Analogues

The synthesis of (Sar¹,Gly⁸)-Angiotensin II and other Angiotensin II analogues is predominantly achieved through solid-phase peptide synthesis (SPPS). frontiersin.orgcdnsciencepub.comresearchgate.netnih.govnih.gov This method, originally developed by Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. cdnsciencepub.com This approach is efficient for creating numerous analogues for structure-activity relationship studies. cdnsciencepub.comresearchgate.net

Several variations and refinements of the SPPS method are employed. The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies are commonly used to protect the Nα-position of the amino acids during coupling. frontiersin.orgresearchgate.net For instance, Angiotensin II analogues have been successfully synthesized using Fmoc solid-phase peptide synthesis on Wang resin with standard side-chain protecting groups. frontiersin.org Microwave-assisted peptide synthesis can also be utilized to accelerate coupling times. frontiersin.org

Following synthesis, the crude peptide is cleaved from the resin and deprotected, often using a trifluoroacetic acid (TFA) cleavage solution. frontiersin.org Purification is a critical subsequent step to ensure the homogeneity and purity of the final peptide. cdnsciencepub.com Common purification techniques include reversed-phase high-performance liquid chromatography (RP-HPLC), (carboxymethyl)cellulose chromatography, and Sephadex chromatography. frontiersin.orgnih.gov The identity and purity of the synthesized peptides are then rigorously confirmed through methods like thin-layer chromatography, paper electrophoresis, amino acid analysis, and mass spectrometry. cdnsciencepub.comresearchgate.net

Radiolabeling Techniques for (Sar¹,Gly⁸)-Angiotensin II ([¹²⁵I]-Sar¹,Gly⁸ Ang II)

Radiolabeling of (Sar¹,Gly⁸)-Angiotensin II, typically with Iodine-125 ([¹²⁵I]), is a crucial technique for its use as a radioligand in binding assays. nih.govresearchgate.net The resulting molecule, [¹²⁵I]-(Sar¹,Gly⁸)-Angiotensin II, allows for the selective labeling and quantification of Angiotensin II receptors, particularly the AT₁ subtype. nih.govresearchgate.net

The process involves the iodination of the tyrosine residue within the peptide sequence. revvity.com This creates a high-specific-activity tracer that is essential for sensitive detection in various experimental models. revvity.com The radiolabeled antagonist is instrumental in both homogenate binding assays and in vitro autoradiography to study the distribution and characteristics of Angiotensin II receptors in different tissues. nih.gov The high purity and specific activity of the resulting radioligand are paramount for obtaining reliable data in receptor binding assays, including the determination of receptor expression levels (Bmax), dissociation constants (Kd), and inhibitor constants (Ki). revvity.com

The use of [¹²⁵I]-(Sar¹,Gly⁸)-Angiotensin II offers a significant advantage as it is the first angiotensin peptide analog shown to be highly selective for the AT₁ receptor subtype, providing a powerful tool to characterize ligand docking sites and differentiate between AT₁ and AT₂ receptors. nih.govresearchgate.net

In Vitro Experimental Models for Receptor Characterization

A variety of in vitro models are employed to characterize the binding and functional properties of (Sar¹,Gly⁸)-Angiotensin II. These systems range from cultured cells to isolated tissues and provide detailed insights into the compound's interaction with Angiotensin II receptors.

Membrane Preparations for Receptor Binding Assays (e.g., pituitary, liver, adrenal, hypothalamic membranes)

Membrane preparations isolated from various tissues are a cornerstone for radioligand binding assays. These preparations contain a high concentration of endogenous receptors, allowing for the direct measurement of binding affinity (Kd) and inhibition constants (Ki) of compounds like (Sar¹,Gly⁸)-Angiotensin II.

Studies using [¹²⁵I]-(Sar¹,Gly⁸)-Angiotensin II have demonstrated high-affinity binding to AT₁ receptors in membranes from the pituitary, liver, adrenal glands, and hypothalamus. nih.govresearchgate.net Competition binding assays using these membrane preparations have confirmed the high AT₁ selectivity of (Sar¹,Gly⁸)-Angiotensin II. For instance, it competes effectively for [¹²⁵I]-(Sar¹,Ile⁸)-Angiotensin II binding to AT₁ receptors in pituitary, liver, and adrenal membranes with Ki values in the low nanomolar range. nih.govresearchgate.net Conversely, its affinity for AT₂ receptors in rat adrenal membranes is substantially lower. nih.govresearchgate.net

Table 1: Binding Affinity of (Sar¹,Gly⁸)-Angiotensin II in Various Membrane Preparations This table is interactive. You can sort and filter the data.

| Tissue Source | Radioligand | Receptor Subtype | Binding Constant (Ki/Kd) | Reference |

|---|---|---|---|---|

| Pituitary | [¹²⁵I]-(Sar¹,Ile⁸)Ang II | AT₁ | 0.66 nM (Ki) | nih.govresearchgate.net |

| Liver | [¹²⁵I]-(Sar¹,Ile⁸)Ang II | AT₁ | 1.40 nM (Ki) | nih.govresearchgate.net |

| Adrenal | [¹²⁵I]-(Sar¹,Ile⁸)Ang II | AT₁ | 1.36 nM (Ki) | nih.govresearchgate.net |

| Adrenal | [¹²⁵I]-(Sar¹,Ile⁸)Ang II | AT₂ | 52 nM (Ki) | nih.govresearchgate.net |

| Pituitary | [¹²⁵I]-(Sar¹,Gly⁸)Ang II | AT₁ | 0.43 nM (Kd) | nih.govresearchgate.net |

| Liver | [¹²⁵I]-(Sar¹,Gly⁸)Ang II | AT₁ | 1.6 nM (Kd) | nih.govresearchgate.net |

| Adrenal | [¹²⁵I]-(Sar¹,Gly⁸)Ang II | AT₁ | 0.96 nM (Kd) | nih.govresearchgate.net |

| Hypothalamus | [¹²⁵I]-(Sar¹,Gly⁸)Ang II | AT₁ | 1.8 nM (Kd) | nih.govresearchgate.net |

Isolated Tissue Preparations (e.g., rat isolated uterus, rabbit aorta)

Isolated tissue preparations serve as functional assays to evaluate the biological activity of Angiotensin II analogues. The rat isolated uterus and rabbit aorta are classic models for assessing the contractile responses mediated by Angiotensin II receptors. nih.govnih.govnih.gov In these assays, the ability of a compound to either elicit a response (agonist activity) or block the response to an agonist (antagonist activity) is measured.

Studies using the rat isolated uterus have been instrumental in determining the antagonist potencies (pA₂) of various Angiotensin II analogues. nih.govnih.gov Similarly, rabbit aortic strips are used to investigate the contractile effects of these peptides on vascular smooth muscle. nih.govnih.gov These preparations have revealed that while some analogues act as surmountable (competitive) antagonists, others, like certain sarcosine-containing peptides, can exhibit non-surmountable antagonism, suggesting a slow dissociation from the receptor. nih.gov The use of these tissues has been crucial in classifying Angiotensin II receptors and understanding the structure-activity relationships that govern agonist versus antagonist properties. nih.govnih.gov

In Vivo Experimental Models for Biological Activity Assessment (e.g., rat models)

In vivo models, particularly in rats, are essential for assessing the physiological effects of (Sar¹,Gly⁸)-Angiotensin II in a whole-organism context. nih.govnih.gov These studies bridge the gap between in vitro findings and potential physiological outcomes.

Receptor Binding Characteristics and Selectivity of Sar1,gly8 Angiotensin Ii

Binding Affinity (Ki, Kd) for Angiotensin AT1 Receptors

(Sar1,Gly8)-Angiotensin II demonstrates a high binding affinity for the AT1 receptor subtype. Studies utilizing Chinese Hamster Ovary (CHO) cells stably transfected with either AT1A or AT1B receptors have shown that both this compound and its iodinated form, [125I]-(Sar1,Gly8)-Angiotensin II, bind to these receptors with dissociation constant (Kd) and inhibition constant (Ki) values in the low nanomolar range, specifically between 2-4 nM nih.gov. This strong binding affinity underscores its potent interaction with the AT1 receptor. At concentrations of 10-100 nM, the compound effectively inhibits intracellular calcium mobilization stimulated by Angiotensin II in these cells, confirming it as a functional antagonist at the AT1 receptor nih.gov.

Table 1: Binding Affinity of this compound for Angiotensin Receptors

| Compound | Receptor Subtype | Cell Line | Binding Constant | Value |

|---|---|---|---|---|

| This compound | AT1A / AT1B | Transfected CHO Cells | Kd / Ki | 2-4 nM |

Selectivity Profile Against Angiotensin AT2 Receptors (Ki values)

In sharp contrast to its high affinity for AT1 receptors, this compound displays a significantly lower affinity for the Angiotensin II Type 2 (AT2) receptor. In binding assays with cells transfected with the AT2 receptor, this compound showed an inhibition constant (Ki) value of 7.86 µM nih.gov.

When comparing the Ki values, the affinity of this compound for the AT1 receptor (2-4 nM) is approximately 2000- to 4000-fold higher than its affinity for the AT2 receptor (7860 nM). This substantial difference highlights the compound's strong selectivity for the AT1 receptor subtype, establishing it as a selective AT1 receptor antagonist nih.govpeptide.com.

Comparative Receptor Binding Studies with Other Angiotensin Peptides

The receptor binding profile of this compound becomes clearer when compared with other angiotensin peptides, such as the native Angiotensin II (Ang II) and another widely used synthetic analog, (Sar1,Ile8)-Angiotensin II.

Angiotensin II (Ang II): The endogenous ligand, Ang II, naturally binds with high affinity to angiotensin receptors. In homogenate preparations of brain tissue, Ang II demonstrated a Ki value of approximately 0.95 nM nih.gov.

(Sar1,Ile8)-Angiotensin II: This antagonist is known to bind with very high affinity to angiotensin receptors. Studies have reported its Ki value to be around 0.22 nM in brain tissue membranes, indicating a slightly more potent binding than Ang II itself in that preparation nih.gov. Unlike this compound, which is highly selective for AT1, (Sar1,Ile8)-Angiotensin II can exhibit different affinities for AT1 and AT2 receptors depending on the tissue. For instance, in ovine tissues, the iodinated form of (Sar1,Ile8)-Angiotensin II showed a four-fold higher affinity for AT2 receptors (Kd of 0.3 nM) compared to AT1 receptors (Kd of 1.2 nM) nih.gov.

This comparative data illustrates that while both this compound and (Sar1,Ile8)-Angiotensin II are potent ligands, they possess distinct selectivity profiles. This compound is characterized by its profound preference for the AT1 receptor over the AT2 receptor nih.gov.

Table 2: Comparative Binding Affinities of Angiotensin Peptides

| Peptide | Receptor Target | Binding Constant (Ki) | Tissue/Cell Preparation |

|---|---|---|---|

| This compound | AT1 | 2-4 nM | Transfected CHO Cells |

| Angiotensin II | Angiotensin Receptor | 0.95 nM | Brain Tissue Homogenate |

Autoradiographic Localization of AT1 Receptors using [125I]-Sar1,Gly8 Ang II

While the radiolabeled form, [125I]-(Sar1,Gly8)-Angiotensin II, has been successfully used in binding assays to determine receptor affinity in transfected cell preparations, its application in autoradiography for tissue localization is not widely documented in the available research nih.gov. Autoradiography is a technique that uses radiolabeled ligands to visualize the distribution of receptors in tissue sections.

For the purpose of localizing angiotensin receptors in tissues such as the brain, heart, and kidney, researchers have more commonly employed [125I]-(Sar1,Ile8)-Angiotensin II nih.govresearchgate.netnih.gov. This related peptide has been instrumental in mapping the anatomical distribution of angiotensin binding sites, which are predominantly AT1 receptors in many tissues nih.govresearchgate.net. These studies have revealed high densities of binding sites in specific brain regions like the subfornical organ and median preoptic nucleus, as well as in the glomeruli of the kidney and the conduction system of the heart nih.govresearchgate.netnih.gov.

Molecular Mechanisms of Action in Cellular Systems

Functional Antagonism of AT₁ Receptor-Mediated Signaling

(Sar¹,Gly⁸)-Angiotensin II acts as a selective and functional peptide antagonist of the AT₁ angiotensin II receptor subtype. nih.gov Research has demonstrated that it binds preferentially and with high affinity to the AT₁ receptor while displaying significantly lower affinity for the Angiotensin II Type 2 (AT₂) receptor. nih.gov This selectivity is critical for its utility in dissecting the specific signaling pathways attributable to AT₁ receptor activation. Studies using Chinese Hamster Ovary (CHO) cells stably transfected with AT₁ receptors have confirmed its role as a functional antagonist. nih.gov

The binding affinity of (Sar¹,Gly⁸)-Angiotensin II highlights its selectivity for the AT₁ receptor subtypes over the AT₂ receptor.

One of the immediate and primary consequences of Ang II binding to the AT₁ receptor is the activation of Gq proteins, leading to a rapid increase in intracellular calcium concentration ([Ca²⁺]i). This occurs through the mobilization of Ca²⁺ from intracellular stores. (Sar¹,Gly⁸)-Angiotensin II effectively functions as an antagonist of this process. In AT₁A and AT₁B receptor-transfected CHO cells, concentrations of 10-100 nM (Sar¹,Gly⁸)-Angiotensin II were sufficient to completely inhibit the intracellular Ca²⁺ mobilization stimulated by Ang II. nih.gov This demonstrates its potent functional antagonism at a key downstream checkpoint of AT₁ receptor activation.

The AT₁ receptor is a classic G-protein coupled receptor (GPCR) that, upon activation by Ang II, stimulates the Gq/11 protein. This activation leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The IP₃ produced is responsible for triggering the release of calcium from intracellular stores. nih.govduke.edu

Given that (Sar¹,Gly⁸)-Angiotensin II is a potent AT₁ receptor antagonist, it directly inhibits the initial step of this cascade. By preventing Ang II from activating the receptor, it consequently blocks the Gq-mediated activation of PLC and the subsequent production of IP₃ and DAG. This mechanism is central to its ability to prevent Ang II-induced cellular responses such as smooth muscle contraction and apoptosis in certain cell types like cardiac fibroblasts, where the AT₁R/PLC/PKC pathway is a key mediator. nih.gov

Ang II, through the AT₁ receptor, is a known activator of several intracellular kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (Erk1/2). This signaling pathway is crucial for mediating the long-term effects of Ang II, such as cell growth, proliferation, and inflammation. The activation of AT₁ receptors can trigger MAPK/Erk signaling, which contributes to hypertrophic responses in cells like vascular smooth muscle cells. nih.gov As a functional antagonist of the AT₁ receptor, (Sar¹,Gly⁸)-Angiotensin II modulates these pathways by preventing their initiation. By blocking Ang II binding, it abrogates the downstream phosphorylation and activation of Erk1/2, thereby inhibiting the growth-promoting and inflammatory effects mediated by this cascade.

The activation of Protein Kinase C (PKC) is another significant event downstream of AT₁ receptor stimulation. It is primarily triggered by the second messenger diacylglycerol (DAG), which is produced alongside IP₃ by Phospholipase C (PLC). duke.edu PKC is a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis. nih.gov In some cellular contexts, Ang II-induced effects are mediated through a PLC/PKC-dependent pathway. nih.gov By blocking the AT₁ receptor, (Sar¹,Gly⁸)-Angiotensin II prevents the Ang II-stimulated activation of PLC and the subsequent production of DAG. This lack of DAG generation means that PKC is not activated, effectively shutting down this arm of the Ang II signaling pathway.

In addition to the canonical G-protein-dependent signaling, the AT₁ receptor can also signal through G-protein-independent pathways mediated by β-arrestins. nih.gov Upon receptor activation and phosphorylation, β-arrestins are recruited, which not only desensitizes the G-protein response but can also act as scaffolds to initiate a second wave of signaling, including the activation of pathways like MAPK/Erk. nih.govduke.edu

Certain synthetic Ang II analogs, such as [Sar¹,Ile⁴,Ile⁸]-AngII, have been developed as "biased agonists" that selectively activate this β-arrestin pathway without engaging G-proteins. These tools have been instrumental in demonstrating the distinct nature of β-arrestin-mediated signaling. As (Sar¹,Gly⁸)-Angiotensin II is characterized as a functional AT₁ receptor antagonist that blocks G-protein-mediated calcium signaling, it is expected to prevent the initial receptor activation state required for β-arrestin recruitment. nih.gov However, specific studies detailing the direct modulatory effect of (Sar¹,Gly⁸)-Angiotensin II on β-arrestin recruitment and subsequent signaling are not prevalent in the researched literature.

Impact on Protein Synthesis and Cell Growth in Specific Cell Types (e.g., embryonic chick myocytes, vascular smooth muscle cells)

Angiotensin II is a potent modulator of cell growth and protein synthesis, contributing to tissue remodeling and hypertrophy in cardiovascular tissues. These effects are mediated through the AT₁ receptor and are consequently inhibited by AT₁ receptor antagonists like (Sar¹,Gly⁸)-Angiotensin II.

In cultured embryonic chick myocytes, Ang II analogs have been shown to directly stimulate protein synthesis and induce cell growth. One study using the agonist [Sar¹]Angiotensin II demonstrated a significant increase in total protein content and the fractional rate of protein synthesis over several days. This effect was shown to be receptor-mediated and was blocked by the specific Ang II-receptor antagonist [Sar¹,Ile⁸]ANG II. This indicates that the hypertrophic effect of Ang II on cardiac myocytes is an AT₁ receptor-dependent process that would be inhibited by (Sar¹,Gly⁸)-Angiotensin II.

Similarly, in vascular smooth muscle cells (VSMCs), Ang II induces a hypertrophic response characterized by increased protein synthesis and cell volume, without being mitogenic (i.e., causing cell division). nih.gov This Ang II-stimulated protein synthesis can be substantial and is inhibited by competitive antagonists. nih.gov Studies measuring the incorporation of ³H-leucine as an index of protein synthesis have quantified this effect.

The table below summarizes the stimulatory effects of Angiotensin II on protein synthesis and cell growth in these specific cell types, which are antagonized by compounds like (Sar¹,Gly8)-Angiotensin II.

Influence on Calpain-1 Expression and Activity in Vascular Smooth Muscle Cells

Extensive research has established a significant link between the renin-angiotensin system and the regulation of calpain-1, a calcium-dependent cysteine protease, within vascular smooth muscle cells (VSMCs). While direct studies specifically investigating the influence of the angiotensin II analog, (Sar1,Gly8)-Angiotensin II, on calpain-1 expression and activity are not available in the current body of scientific literature, the well-documented effects of its parent compound, Angiotensin II, provide a foundational understanding of the potential molecular mechanisms at play.

Angiotensin II, a potent vasoconstrictor and a key regulator of cardiovascular homeostasis, has been shown to directly influence the expression and activity of calpain-1 in VSMCs. This interaction is a critical component of the signaling cascades that contribute to vascular remodeling, a process characterized by alterations in the structure and function of blood vessel walls.

Key Research Findings on Angiotensin II and Calpain-1 in VSMCs:

Induction of Calpain-1 Expression: Studies have demonstrated that Angiotensin II upregulates the transcription and translation of the calpain-1 gene in VSMCs. This leads to an increased intracellular concentration of the calpain-1 protein.

Activation of Calpain-1: Beyond increasing its expression, Angiotensin II also promotes the enzymatic activity of calpain-1. This activation is a crucial step in the downstream signaling pathways initiated by Angiotensin II.

Role in Vascular Remodeling: The Angiotensin II-mediated increase in calpain-1 expression and activity is intricately linked to processes that drive vascular remodeling. These processes include VSMC migration, proliferation, and alterations in the extracellular matrix.

The molecular signaling cascade initiated by Angiotensin II in VSMCs is complex and involves multiple intracellular pathways. Upon binding to its AT1 receptor on the surface of VSMCs, Angiotensin II triggers a series of events that lead to an increase in intracellular calcium concentration. This elevation in calcium is a primary activator of calpain-1.

Physiological and Behavioral Effects in Experimental Animal Models

Antagonism of Ang II-Induced Dipsogenic Responses (Thirst)

(Sar¹,Gly⁸)-Angiotensin II has been shown to be a powerful antagonist of thirst (dipsogenic) responses that are induced by the central administration of Angiotensin II. nih.govresearchgate.net The dipsogenic actions of Ang II are mediated by AT₁ receptors located in the brain. researchgate.net Studies in rats have demonstrated that (Sar¹,Gly⁸)-Angiotensin II effectively blocks this induced water intake. researchgate.net This antagonistic action is a key characteristic highlighted in research predating the full classification of Ang II receptor subtypes, where the compound was noted for its potent inhibition of Ang II-induced drinking despite poor binding to what were later identified as a mixture of receptor types in bovine brain tissue. nih.govresearchgate.net The subsequent understanding that dipsogenic responses are an AT₁-mediated event clarified that (Sar¹,Gly⁸)-Angiotensin II is a selective AT₁ antagonist. nih.govresearchgate.net

Table 1: Effect of (Sar¹,Gly⁸)-Angiotensin II on Angiotensin II-Induced Dipsogenic Response

| Experimental Model | Compound | Effect | Finding | Source |

|---|---|---|---|---|

| Rat | (Sar¹,Gly⁸)-Angiotensin II | Antagonism | Potently antagonized dipsogenic responses to intracerebroventricularly administered Angiotensin II. | nih.govresearchgate.net |

Effects on Fluid Intake and Sodium Ingestion

The renin-angiotensin system is integral to regulating not only water intake but also sodium appetite. nih.govphysiology.org The administration of Angiotensin II receptor antagonists can modulate these behaviors. In studies using the close analog Saralasin ([Sar¹,Ala⁸]-Angiotensin II), local administration into the median preoptic nucleus of spontaneously hypertensive rats (SHR), which typically exhibit a greater salt appetite, resulted in a significant attenuation of saline solution intake. nih.gov Notably, this intervention did not affect water intake in the same animals. nih.gov This suggests that the angiotensin system within this specific brain region is crucial for mediating salt appetite and that its blockade can reduce abnormal salt intake. nih.gov Other research has confirmed that chronic intravenous infusion of Angiotensin II is sufficient to produce a robust salt appetite in rats, mimicking the state seen after sodium depletion. nih.gov

Table 2: Effect of Angiotensin II Antagonist on Fluid and Sodium Intake in Spontaneously Hypertensive Rats (SHR)

| Intervention | Measured Behavior | Result | Source |

|---|---|---|---|

| Saralasin administration into the median preoptic area | Saline (0.3 M NaCl) Intake | Significantly attenuated | nih.gov |

Modulation of Arterial Pressure Responses to Ang II

(Sar¹,Gly⁸)-Angiotensin II and its analogs act as competitive antagonists to the pressor (blood pressure-increasing) effects of Angiotensin II. researchgate.net However, many of these analogs, including Saralasin, also exhibit partial agonist activity, meaning they can cause a pressor response on their own, particularly in subjects with low levels of endogenous Angiotensin II. ahajournals.orgahajournals.org

In hypertensive subjects, the response to Saralasin infusion is inversely correlated with the individual's plasma renin activity; patients with high renin (and thus high Ang II) levels tend to show a fall in blood pressure, whereas those with low renin often show an initial, transient pressor response. ahajournals.orgnih.gov This initial pressor effect typically peaks within minutes before subsiding. ahajournals.org In spontaneously hypertensive rats, the analog [Sar¹,Ile⁸]-angiotensin II was found to reduce arterial blood pressure, with the effect being more significant than in normotensive control rats. nih.gov This suggests an augmented sensitivity to endogenous brain Angiotensin II in the hypertensive state. nih.gov The antagonistic action of these compounds is demonstrated by their ability to block the rise in blood pressure caused by an exogenous Ang II infusion. ahajournals.org

Table 3: Modulation of Arterial Pressure by Angiotensin II Analogs in Experimental Models

| Compound/Model | Key Finding | Effect Type | Source |

|---|---|---|---|

| Saralasin / Hypertensive Humans | Pressor response is inversely related to plasma renin activity. | Agonist/Antagonist | ahajournals.orgnih.gov |

| Saralasin / Hypertensive Humans | Blocks the pressor effect of exogenously infused Angiotensin II. | Antagonist | ahajournals.org |

| [Sar¹,Ile⁸]-Angiotensin II / Spontaneously Hypertensive Rats | Reduced arterial blood pressure more effectively than in normotensive rats. | Antagonist | nih.gov |

| Saralasin / Normotensive Humans on High Sodium Diet | Infusion produced a rise in blood pressure. | Agonist | ahajournals.org |

Renal Hemodynamic and Functional Responses (e.g., during hypoxemia)

The renin-angiotensin system plays a critical role in regulating renal function. Studies using (Sar¹,Gly⁸)-Angiotensin II have provided insight into its effects on kidney hemodynamics. In a study on fetal sheep experiencing hypoxemia, the administration of (Sar¹,Gly⁸)-Angiotensin II tended to increase both Glomerular Filtration Rate (GFR) and Urine Flow Rate (UFR) (referred to as UBF in the study).

Table 4: Renal Effects of (Sar¹,Gly⁸)-Angiotensin II in Animal Models

| Experimental Model | Condition | Effect of (Sar¹,Gly⁸)-Angiotensin II | Source |

|---|---|---|---|

| Fetal Sheep | Hypoxemia | Tended to increase Glomerular Filtration Rate and Urine Flow Rate. | |

| Subtotally Nephrectomized Rats | High-Protein Diet | Improved glomerular permselectivity (reduced albumin and IgG clearance). | nih.gov |

| Subtotally Nephrectomized Rats | High-Protein Diet | Decreased single-nephron GFR and glomerular capillary pressure. | nih.gov |

Structure Activity Relationships and Molecular Design Insights of Sar1,gly8 Angiotensin Ii

The modification of the native Angiotensin II peptide has led to the development of analogues with tailored pharmacological profiles, including (Sar1,Gly8)-Angiotensin II. This analogue, characterized by specific amino acid substitutions at positions 1 and 8, serves as a valuable tool in understanding the molecular interactions between Angiotensin II and its receptors.

Applications of Sar1,gly8 Angiotensin Ii As a Pharmacological Tool

Utility in Characterizing Angiotensin AT1 Receptor Subtypes

(Sar1,Gly8)-Angiotensin II is distinguished as the first angiotensin peptide analog to demonstrate significant selectivity for the Angiotensin II Type 1 (AT1) receptor over the Type 2 (AT2) receptor. nih.govresearchgate.net This selectivity has made it an invaluable pharmacological tool for differentiating and characterizing the functions of these receptor subtypes.

Before the distinct subtypes of angiotensin II receptors were identified, studies involving this compound yielded puzzling results. nih.govresearchgate.net For instance, the compound was observed to be a potent antagonist of dipsogenic (thirst-inducing) responses triggered by Angiotensin II administered to the brain, yet it competed poorly for the binding of radiolabeled Angiotensin II in bovine brain tissue. nih.gov This apparent contradiction was resolved with the discovery of AT1 and AT2 receptors. It became clear that the dipsogenic responses are mediated by AT1 receptors, for which this compound has a high affinity, while bovine brain tissue contains a significant population of AT2 receptors, for which the compound has a low affinity. nih.gov

Binding studies have quantitatively confirmed this selectivity. This compound competes effectively for binding to AT1 receptors in various tissues, including the pituitary, liver, and adrenal glands. nih.gov In contrast, its affinity for AT2 receptors is substantially lower. nih.govresearchgate.net For example, the inhibition constant (Ki) for AT2 receptors in the rat adrenal was measured to be 52 nM, significantly higher than its Ki values for AT1 receptors in other tissues. nih.govresearchgate.net This marked difference in binding affinity underscores its role as an AT1-selective antagonist. nih.gov

Binding Affinity (Ki) of this compound for Angiotensin Receptor Subtypes

| Receptor Subtype | Tissue Source | Ki Value (nM) | Reference |

|---|---|---|---|

| AT1 | Pituitary | 0.66 | nih.govresearchgate.net |

| AT1 | Liver | 1.40 | nih.govresearchgate.net |

| AT1 | Adrenal | 1.36 | nih.govresearchgate.net |

| AT2 | Rat Adrenal | 52 | nih.govresearchgate.net |

Application in Investigating Renin-Angiotensin System Physiology and Pathophysiology in Experimental Systems

The AT1-selective antagonist properties of this compound have been instrumental in experimental studies aimed at understanding the physiological and pathophysiological roles of the Renin-Angiotensin System. By selectively blocking AT1 receptors, researchers can isolate and study the specific effects mediated by this receptor pathway.

A key application has been in the investigation of centrally-mediated RAS functions. As noted in early research, this compound potently antagonized the dipsogenic responses that occur following the direct administration of Angiotensin II into the brain ventricles. nih.govresearchgate.net This finding was crucial in demonstrating that the thirst response, a significant physiological effect of Angiotensin II in the central nervous system, is specifically mediated through the AT1 receptor subtype. nih.govresearchgate.net The use of this selective antagonist allowed for the functional separation of AT1-mediated behaviors from other potential effects that could be mediated by AT2 receptors present in the brain. nih.gov This application highlights how this compound can be used in experimental systems to elucidate the specific receptor pathways responsible for the physiological actions of Angiotensin II.

Development and Use of Radioligands for Receptor Binding and Autoradiography

The development of a radiolabeled version of this compound, specifically ¹²⁵I-(Sar1,Gly8)-Angiotensin II, has provided a powerful new method for selectively studying AT1 receptors. nih.govresearchgate.net This radioligand binds with high affinity to AT1 receptors in a variety of tissues, including the pituitary, liver, heart, adrenal, and hypothalamus. nih.govresearchgate.net Crucially, it shows no saturable binding to adrenal AT2 receptors, confirming its selectivity in a radiolabeled format. nih.govresearchgate.net

This high-affinity, selective binding makes ¹²⁵I-(Sar1,Gly8)-Angiotensin II an excellent tool for receptor autoradiography. In this technique, the radioligand is applied to thin sections of tissue, and its binding reveals the precise anatomical location and density of AT1 receptors. Studies using this method have successfully and selectively labeled AT1 receptors in sections of the adrenal gland. nih.gov The availability of this selective radioligand offers a means to map the distribution of AT1 receptors and can help in research aimed at characterizing the specific sites where ligands dock and the mechanisms that determine whether a ligand acts as an agonist or antagonist at the AT1 receptor. nih.govresearchgate.net

Binding Affinity (Kd) of ¹²⁵I-(Sar1,Gly8)-Angiotensin II for AT1 Receptors

| Tissue Source | Kd Value (nM) | Reference |

|---|---|---|

| Pituitary | 0.43 | nih.govresearchgate.net |

| Liver | 1.6 | nih.govresearchgate.net |

| Heart | 2.3 | nih.govresearchgate.net |

| Adrenal | 0.96 | nih.govresearchgate.net |

| Hypothalamus | 1.8 | nih.govresearchgate.net |

Comparative Pharmacology and Insights into Renin Angiotensin System Modulation

Comparison with Non-Peptide AT1 Receptor Antagonists (e.g., Losartan, DuP 753)

(Sar1,Gly8)-Angiotensin II, a peptide analog of Angiotensin II, exhibits a distinct pharmacological profile when compared to non-peptide AT1 receptor antagonists such as Losartan (also known as DuP 753). The primary distinction lies in their chemical nature—a modified peptide versus a synthetic heterocyclic molecule—which influences their interaction with the AT1 receptor.

This compound is characterized as a potent and highly selective antagonist for the AT1 receptor. nih.govresearchgate.net Binding studies have demonstrated its high affinity for AT1 receptors in various tissues, including the pituitary, liver, and adrenal glands, with Ki (inhibitor constant) values ranging from 0.66 to 1.40 nM. nih.gov In contrast, its affinity for the AT2 receptor is significantly lower, with a reported Ki of 52 nM, underscoring its AT1 selectivity. nih.gov

Losartan, the first orally active, non-peptide AT1 receptor antagonist, also demonstrates high selectivity for the AT1 receptor, with an affinity approximately 1,000-fold greater than for the AT2 receptor. It functions as a competitive antagonist, meaning it directly competes with Angiotensin II for the same binding site on the AT1 receptor. researchgate.net Studies have shown that Losartan causes a parallel rightward shift in the concentration-response curve of Angiotensin II, a hallmark of surmountable antagonism where the blockade can be overcome by increasing the concentration of the agonist.

A key difference in their mechanism of action lies in the nature of their antagonism. While Losartan is a surmountable antagonist, many other non-peptide antagonists, like Candesartan and the active metabolite of Losartan (EXP3174), exhibit insurmountable antagonism. This form of antagonism is characterized by a depression of the maximum response to the agonist that cannot be reversed by increasing the agonist concentration. Peptide antagonists that are structurally similar to this compound, such as Sarilesin ((Sar1,Ile8)-Angiotensin II), are also known to be insurmountable blockers. mdpi.commdpi.com This suggests that this compound likely also acts as an insurmountable antagonist, forming a more stable and slowly dissociating complex with the AT1 receptor compared to Losartan.

| Compound | Receptor Target | Binding Affinity (Ki) | Antagonism Type |

|---|---|---|---|

| This compound | AT1 | 0.66 - 1.40 nM | Likely Insurmountable |

| Losartan (DuP 753) | AT1 | ~67.6 nM (pKi = 7.17) | Surmountable (Competitive) |

Differentiation from AT2 Receptor Selective Ligands (e.g., CGP 42112A, PD 123,319)

A crucial aspect of the pharmacology of this compound is its pronounced selectivity for the AT1 receptor over the AT2 receptor. This selectivity is what defines it as a valuable tool in differentiating the physiological roles of the two major angiotensin II receptor subtypes. Its pharmacological profile is fundamentally different from that of AT2 receptor selective ligands like CGP 42112A and PD 123,319.

Binding assays have quantified this selectivity, showing that this compound binds to AT1 receptors with high affinity (Ki of 0.66-1.40 nM), while its affinity for AT2 receptors is substantially weaker (Ki of 52 nM). nih.gov This represents an approximately 37- to 78-fold selectivity for the AT1 subtype. In fact, radiolabeled 125I-(Sar1,Gly8)-Angiotensin II shows no saturable binding to adrenal AT2 receptors, further confirming its specificity. nih.govresearchgate.net

In stark contrast, AT2 receptor selective ligands are designed to bind preferentially and with high affinity to the AT2 receptor.

CGP 42112A is a potent AT2 receptor agonist with a very high affinity, reported with a Ki of 0.24 nM and a Kd ranging from 0.07 to 0.3 nM.

PD 123,319 is a selective AT2 receptor antagonist, exhibiting a high affinity for the AT2 receptor with a Ki of approximately 12 nM and an IC50 ranging from 6.9 to 34 nM. Its selectivity is notable, being about 10,000-fold greater for the AT2 receptor than for the AT1 receptor.

The opposing selectivity of this compound for the AT1 receptor and ligands like CGP 42112A and PD 123,319 for the AT2 receptor allows researchers to pharmacologically isolate and study the distinct signaling pathways and functions mediated by each receptor subtype. For instance, the use of PD 123,319 is common in binding studies to block Angiotensin II binding to AT2 receptors, thereby ensuring that the observed effects are solely mediated by the AT1 receptor. nih.gov

| Compound | Primary Receptor Target | Affinity for AT1 (Ki) | Affinity for AT2 (Ki) | Receptor Selectivity |

|---|---|---|---|---|

| This compound | AT1 | 0.66 - 1.40 nM | 52 nM | ~37-78 fold for AT1 |

| CGP 42112A | AT2 | Low Affinity | 0.24 nM | High for AT2 |

| PD 123,319 | AT2 | Low Affinity | ~12 nM | ~10,000 fold for AT2 |

Role in Understanding AT1 Receptor Activation, Desensitization, and Internalization Mechanisms

While direct and extensive studies detailing the use of this compound to specifically elucidate the mechanisms of AT1 receptor activation, desensitization, and internalization are limited, its properties as a high-affinity, selective peptide antagonist provide significant insights. Its utility can be inferred from research on structurally analogous compounds and its potential as a pharmacological tool.

Receptor Activation: As an antagonist, this compound binds to the AT1 receptor but does not elicit the conformational changes necessary for G-protein coupling and subsequent downstream signaling that are characteristic of agonists. mdpi.com The study of how this peptide antagonist occupies the binding pocket without triggering activation helps to map the critical residues and molecular interactions required for the receptor to transition into an active state. The development of radiolabeled 125I-(Sar1,Gly8)-Angiotensin II offers a valuable tool to characterize ligand docking sites and potentially identify the "agonist switches" within the receptor that differentiate agonist from antagonist binding. nih.govresearchgate.net

Receptor Desensitization: Receptor desensitization is a process whereby prolonged exposure to an agonist leads to a diminished response. Certain antagonists, particularly insurmountable ones, can also induce a state of desensitization. Research on the closely related peptide Sarilesin ((Sar1,Ile8)-Angiotensin II), an insurmountable inverse agonist, shows that it can induce a long-lasting desensitization of the AT1 receptor. mdpi.commdpi.com This desensitization mechanism is thought to involve receptor internalization and may be mediated by β-arrestin pathways, which are distinct from the classical G-protein signaling pathway. mdpi.com Given its structural similarity and potent antagonistic nature, this compound is likely to contribute to the understanding of how certain ligands can promote a desensitized state of the receptor, independent of G-protein activation.

Receptor Internalization: Agonist binding to the AT1 receptor typically promotes its internalization, a process that contributes to both signal termination and desensitization. youtube.com While antagonists may not always induce internalization, those that engage β-arrestin pathways can. The potential for peptide antagonists like this compound and its analogs to act as insurmountable blockers suggests they may stabilize a receptor conformation that, while not leading to G-protein activation, could still facilitate interaction with β-arrestins and subsequent internalization. mdpi.com Therefore, using this compound in comparative studies against agonists can help dissect the specific ligand-induced conformations that are necessary for G-protein activation versus those that are sufficient for β-arrestin binding and receptor internalization.

Future Directions and Emerging Research Avenues

Elucidation of Further Downstream Signaling Pathways and Intracellular Crosstalk

(Sar1,Gly8)-Angiotensin II has been identified as a selective antagonist for the Angiotensin II Type 1 (AT1) receptor. nih.govpeptide.com The activation of the AT1 receptor by its natural ligand, Angiotensin II (Ang II), initiates a cascade of intracellular signaling events crucial for regulating cardiovascular and renal function. nih.gov These cascades involve multiple pathways, including the stimulation of phospholipase C (PLC), which leads to the formation of diacylglycerol (DAG) and inositol (B14025) 1,4,5-triphosphate (IP3), subsequently activating Protein Kinase C (PKC). mdpi.com Furthermore, Ang II-AT1R signaling is linked to the activation of Mitogen-Activated Protein Kinases (MAPK) like ERK1/2, Janus Activated Kinase 2 (JAK2), and the generation of reactive oxygen species (ROS) through NADPH oxidase. mdpi.comfrontiersin.org

As a selective AT1 antagonist, this compound is expected to block these Ang II-induced pathways. However, the precise nature of this inhibition presents a key area for future research. Investigations are needed to determine whether this compound acts as a neutral antagonist, simply blocking the receptor, or as an inverse agonist, reducing the receptor's basal activity. Understanding its impact on the intricate crosstalk between AT1 receptor signaling and other cellular pathways, such as those mediated by growth factor receptors like the Epidermal Growth Factor Receptor (EGFR), is also critical. researchgate.net Future studies should aim to clarify how this specific peptide modulates the complex network of intracellular signals, including the activation of key transcription factors like NF-κB, which are known to be downstream of Ang II. frontiersin.orgnih.gov

| Pathway Component | Role in Ang II Signaling | Potential Effect of this compound |

| Phospholipase C (PLC) | Activated by AT1R, produces IP3 and DAG | Inhibition of activation |

| Protein Kinase C (PKC) | Activated by DAG, involved in cell growth and hypertrophy | Inhibition of activation |

| MAP Kinases (ERK, JNK) | Mediate cell growth, inflammation, and apoptosis | Inhibition of phosphorylation/activation |

| JAK/STAT Pathway | Involved in cytokine signaling and cell growth | Blockade of activation |

| NADPH Oxidase | Major source of Reactive Oxygen Species (ROS) | Reduction of ROS production |

| NF-κB | Transcription factor for inflammatory genes | Inhibition of activation |

Investigation of Receptor Conformation and Dynamics in Ligand Binding

The interaction between peptide ligands and G-protein coupled receptors like the AT1 receptor is a highly dynamic process, involving significant conformational changes in both molecules. mdpi.com The specific amino acid sequence of Ang II analogs profoundly influences their binding affinity and functional activity. The substitution of Sarcosine (B1681465) at position 1 is known to introduce a bend in the peptide's N-terminus, which can enhance its ability to bind to the receptor. mdpi.com The amino acid at position 8 is also a critical determinant of function; for instance, the analog [Sar1,Ile8]-Angiotensin II acts as an insurmountable inverse agonist. mdpi.com

The selective antagonism of this compound at the AT1 receptor implies a unique binding mode that stabilizes an inactive receptor conformation. nih.gov Future research employing advanced biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy, cryo-electron microscopy, and molecular dynamics simulations is essential. researchgate.net These methods can provide high-resolution insights into the three-dimensional structure of the this compound-AT1R complex. Such studies will be invaluable for understanding the molecular "switches" that determine whether a ligand acts as an agonist or an antagonist, and will illuminate the structural basis for the compound's selectivity for the AT1 receptor over the AT2 receptor. nih.gov

Development of Advanced Experimental Models for RAS Research

The study of the Renin-Angiotensin System has been greatly advanced through the development of sophisticated genetically-modified animal models. nih.govresearchgate.net These include transgenic and knockout mice targeting specific components of the RAS, such as angiotensinogen, renin, angiotensin-converting enzyme (ACE), and the AT1A receptor. nih.gov These models allow for precise dissection of the RAS's function in vivo.

To further probe the specific actions of this compound, these advanced models will be indispensable. Administering the compound to cell-specific AT1 receptor knockout mice could pinpoint the exact cell populations (e.g., renal podocytes, central nervous system neurons, vascular smooth muscle cells) where its antagonistic effects are most physiologically relevant. nih.gov Moreover, transgenic models that overexpress components of the human RAS and subsequently develop hypertension can serve as robust platforms to evaluate the potential of this compound in a setting of pathological RAS overactivation. nih.gov The future development of novel biosensors and in vivo imaging techniques will further enhance these models, potentially allowing for real-time visualization of receptor-ligand engagement and downstream signaling within a living organism.

Exploration of Novel Physiological Roles in Specific Organ Systems (e.g., Central Nervous System, Renal System)

Renal System: In the kidney, Ang II is a master regulator of hemodynamics, glomerular filtration, and sodium transport, with these effects being predominantly mediated by AT1 receptors. litfl.combenthamscience.com While the specific effects of this compound on the kidney are not yet fully detailed, studies on similar analogs provide clues. For example, the action of [Sar1,Ileu8]-Angiotensin II on renal prostaglandin (B15479496) synthesis was found to be conditional, depending on the subject's sodium balance. nih.gov This highlights the potential for complex, context-dependent effects. Future research must systematically investigate how this compound influences key renal parameters—such as renal blood flow, glomerular filtration rate, and tubular sodium reabsorption—under both normal physiological conditions and in pathological states like hypertension and chronic kidney disease, where the renal RAS is often dysregulated. nih.gov

| Organ System | Known/Potential Role of this compound |

| Central Nervous System | Antagonism of AT1-mediated thirst response. nih.govresearchgate.net Potential modulation of blood pressure and sympathetic outflow. nih.gov |

| Renal System | Potential modulation of renal blood flow, GFR, and sodium handling. Effects may be context-dependent (e.g., sodium status). nih.gov |

| Cardiovascular System | As an AT1 antagonist, expected to oppose vasoconstriction and pro-hypertrophic signaling. mdpi.com |

Integration with Systems Biology Approaches to Renin-Angiotensin System Modulation

The RAS is now understood not as a simple, linear pathway, but as a complex and highly interconnected network. It features multiple bioactive peptides, processing enzymes, distinct receptor types, and crucial feedback loops. wikipedia.org A key feature is the existence of a counter-regulatory axis, involving ACE2, Angiotensin-(1-7), and the Mas receptor, which generally opposes the actions of the classical ACE-Ang II-AT1R axis. nih.gov

The inherent complexity of the RAS makes it an ideal subject for systems biology, which uses computational modeling to understand the emergent properties of such networks. A significant future direction will be to incorporate the specific pharmacokinetic and pharmacodynamic properties of this compound into these comprehensive RAS models. By simulating how a highly selective AT1 receptor blockade perturbs the entire system, researchers can predict the net effects on physiological outputs like blood pressure and renal function. This in silico approach can also help anticipate potential compensatory changes within the RAS network and guide the development of more sophisticated therapeutic strategies for cardiovascular and renal diseases. nih.gov

Q & A

Basic Research Questions

Q. What structural features distinguish (Sar1,Gly8)-Angiotensin II from native Angiotensin II, and how do these modifications influence receptor binding?

- Methodological Answer : The substitution of sarcosine (Sar) at position 1 and glycine (Gly) at position 8 alters the peptide's conformational flexibility and receptor interaction. Position 8 substitutions (e.g., Gly vs. Phe in native Ang II) are critical for AT1 receptor selectivity, as bulky residues like Phe promote hypertensive activity, while smaller residues like Gly reduce steric hindrance, enabling moderate AT1 selectivity . Structural analysis via circular dichroism (CD) spectroscopy or NMR can elucidate backbone flexibility and receptor-binding motifs .

Q. How can researchers design experiments to validate the AT1 receptor selectivity of this compound?

- Methodological Answer : Use competitive radioligand binding assays with labeled Ang II (e.g., ¹²⁵I-Sar1-Ile8-Ang II) on AT1- and AT2-expressing cell lines. Measure displacement curves to calculate IC₅₀ values. Functional assays (e.g., vascular smooth muscle contraction in AT1/AT2 knockout models) can further confirm selectivity . Include positive controls like losartan (AT1 antagonist) and PD123319 (AT2 antagonist) to validate assay specificity.

Q. What experimental models are suitable for studying the physiological effects of this compound?

- Methodological Answer :

- In vitro : Primary vascular smooth muscle cells (VSMCs) or HEK293 cells transfected with AT1/AT2 receptors. Measure intracellular calcium flux or ERK phosphorylation to assess signaling pathways.

- In vivo : Normotensive rodent models (e.g., Sprague-Dawley rats) infused with the peptide via osmotic pumps. Monitor blood pressure changes and compare responses to native Ang II .

- Data Interpretation : Normalize results to baseline measurements and account for batch variability using ANOVA with post-hoc tests .

Advanced Research Questions

Q. How does the Gly8 substitution in this compound disrupt the Charge Relay System (CRS) critical for Ang II activity?

- Methodological Answer : The CRS involves Tyr4-OH, His6-imidazole, and Phe8-carboxylate forming a cyclic cluster. Gly8 lacks the aromatic side chain required for stabilizing this cluster, reducing receptor activation. Fluorescence resonance energy transfer (FRET) in receptor-simulating environments (e.g., lipid bilayers) can track conformational changes. Compare results with CRS-intact analogs like [Sar1]-Ang II .

Q. What strategies resolve contradictions in reported binding affinities of this compound across studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies using standardized receptor expression systems (e.g., CHO cells vs. native tissues).

- Binding Assay Optimization : Control for assay temperature (4°C vs. 37°C), buffer ionic strength, and receptor density.

- Structural Modeling : Perform molecular dynamics simulations to predict Gly8 interactions with AT1/AT2 receptors under varying conditions .

Q. How can advanced conformational analysis techniques clarify the antagonistic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use 2D NOESY to map inter-residue distances and compare with native Ang II.

- X-ray Crystallography : Co-crystallize the peptide with AT1 receptor fragments to identify binding epitopes.

- Computational Docking : Simulate peptide-receptor interactions using software like AutoDock Vina, focusing on Gly8’s role in steric accommodation .

Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of this compound experiments in publications?

- Methodological Answer :

- Experimental Details : Describe peptide synthesis (e.g., solid-phase), purification (HPLC ≥95%), and storage conditions (-80°C lyophilized).

- Supporting Information : Upload raw binding curves, dose-response data, and statistical analyses as supplementary files. Use standardized table formats (e.g., Excel templates) for clarity .

- Ethical Compliance : For in vivo studies, include animal welfare protocols (e.g., IACUC approval) and sample size justifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.